
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-fluorobenzyl)-1H-indole-2,3-dione (CFID) is a synthetic molecule with a variety of applications in the scientific community. It is an aromatic heterocyclic compound, which is a type of organic compound with a ring structure containing at least one element other than carbon. CFID has been used in a range of medicinal, pharmaceutical, and industrial applications due to its unique properties.
科学的研究の応用
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of indole-based compounds and to develop new drugs. It has also been used as a model compound for studying the effects of chlorination on the properties of aromatic heterocyclic compounds. Additionally, it has been used to study the effects of fluorination on the properties of aromatic heterocyclic compounds.
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In suzuki–miyaura cross-coupling reactions, the compound could potentially participate in electronically divergent processes with the metal catalyst . Oxidative addition may occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.
実験室実験の利点と制限
The use of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized from readily available starting materials. Additionally, it is a stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is a relatively polar compound, which can make it difficult to use in certain types of experiments. Additionally, it is not soluble in some common solvents, such as water.
将来の方向性
There are a variety of potential future directions for 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione. One potential direction is to explore its use as a novel therapeutic agent for the treatment of various diseases. Additionally, it could be used as a tool to study the structure-activity relationships of indole-based compounds and to develop new drugs. Additionally, this compound could be used to study the effects of chlorination and fluorination on the properties of aromatic heterocyclic compounds. Finally, this compound could be used to study the biochemical and physiological effects of the compound, which could lead to a better understanding of its mechanism of action.
合成法
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione is synthesized from the reaction of 2-chloro-6-fluorobenzaldehyde and indole-2,3-dione. The reaction is catalyzed by an acidic catalyst, such as p-toluenesulfonic acid (PTSA) or p-toluenesulfonyl chloride (PTSC). The reaction proceeds through an aldol condensation, where an enolate is formed from the aldehyde and the indole-2,3-dione, and then reacts with the aldehyde to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a temperature of around 70°C.
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKUQDIOKDKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(N-([2,3'-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2787678.png)
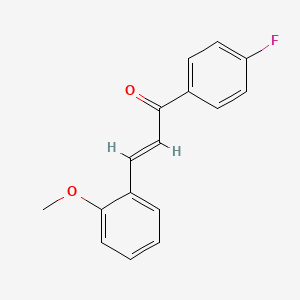

![4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2787683.png)

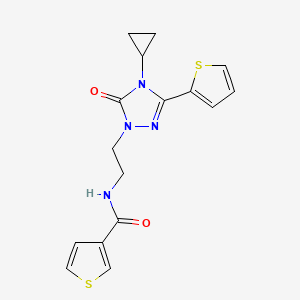
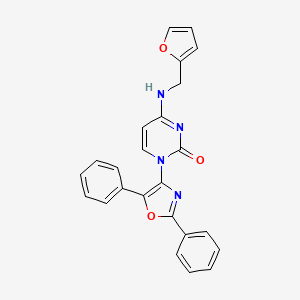
![4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2787691.png)

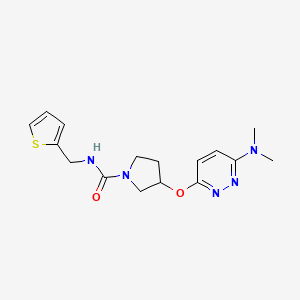
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2787697.png)
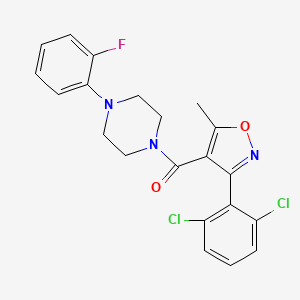
![4'-Bromo[1,1'-biphenyl]-4-acetamide](/img/structure/B2787699.png)
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2787701.png)